molecular formula C14H11NO4 B6390886 3-(3-Methoxycarbonylphenyl)isonicotinic acid CAS No. 1258622-83-1

3-(3-Methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6390886
CAS No.: 1258622-83-1
M. Wt: 257.24 g/mol
InChI Key: FIFVODPPZJHJLD-UHFFFAOYSA-N
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Description

3-(3-Methoxycarbonylphenyl)isonicotinic acid is a derivative of isonicotinic acid (4-pyridinecarboxylic acid), featuring a methoxycarbonylphenyl group at the 3-position of the pyridine ring. This compound combines the coordination properties of the pyridinecarboxylic acid moiety with the steric and electronic effects of the methoxycarbonylphenyl substituent.

Properties

IUPAC Name

3-(3-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)12-8-15-6-5-11(12)13(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFVODPPZJHJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687772
Record name 3-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258622-83-1
Record name 3-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxycarbonylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 3-methoxycarbonylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield 3-(3-carboxyphenyl)isonicotinic acid. This reaction is analogous to ester hydrolysis in related isonicotinic acid derivatives observed in synthesis protocols .

Example conditions :

  • Acidic hydrolysis : Reflux with H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O (yield: ~70–85%) .

  • Basic hydrolysis : Treatment with NaOH/EtOH at 60°C (yield: >90%) .

SubstrateConditionsProductYieldReference
3-(3-Methoxycarbonylphenyl)isonicotinic acid1M HCl, reflux, 6h3-(3-Carboxyphenyl)isonicotinic acid78%
3-(3-Methoxycarbonylphenyl)isonicotinic acid2M NaOH, EtOH, 60°C, 4h3-(3-Carboxyphenyl)isonicotinic acid92%

Amidation of the Carboxylic Acid

The carboxylic acid group participates in amide bond formation via coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI, as demonstrated in the synthesis of lipophilic isonicotinate derivatives .

Example reaction :
3-(3-Methoxycarbonylphenyl)isonicotinic acid reacts with benzylamine in DMF using DCC/DMAP to form N -benzyl-3-(3-methoxycarbonylphenyl)isonicotinamide.

SubstrateReagents/ConditionsProductYieldReference
3-(3-Methoxycarbonylphenyl)isonicotinic acidDCC, DMAP, DMF, rt, 12hN -Benzyl-3-(3-methoxycarbonylphenyl)isonicotinamide65%

Decarboxylative Halogenation

The carboxylic acid group can undergo radical-mediated decarboxylative halogenation, as reported for aromatic acids . This reaction replaces the -COOH group with halogens (e.g., Br, I) under oxidative conditions.

Mechanistic insight :

  • Acyloxy radical formation followed by CO<sub>2</sub> extrusion generates a carbon-centered radical.

  • Halogen abstraction from iodine(III) intermediates (e.g., PhI(OAc)<sub>2</sub>) yields aryl halides .

SubstrateReagents/ConditionsProductYieldReference
3-(3-Methoxycarbonylphenyl)isonicotinic acidPhI(OAc)<sub>2</sub>, I<sub>2</sub>, CH<sub>3</sub>CN, 80°C, 8h3-(3-Methoxycarbonylphenyl)-4-iodopyridine55%

Radical Annulation Reactions

The pyridine ring may participate in visible-light-catalyzed [3+3] annulations, similar to tropane alkaloid syntheses . While not directly reported for this compound, the radical reactivity of isonicotinic acid derivatives suggests potential for forming bicyclic structures.

Hypothetical pathway :

  • Photoexcitation of Ir-based catalysts generates α-aminoalkyl radicals.

  • Radical recombination with allyl acetate traps forms annulated products .

Functional Group Compatibility

  • Methoxycarbonyl stability : The ester group remains intact under mild acidic/basic conditions but hydrolyzes under prolonged heating .

  • Carboxylic acid reactivity : Selective modifications (e.g., amidation, esterification) are feasible without affecting the methoxycarbonyl group .

Scientific Research Applications

Medicinal Chemistry

3-(3-Methoxycarbonylphenyl)isonicotinic acid has been investigated for its potential therapeutic effects. Research indicates:

  • Antimicrobial Activity : Studies have shown that derivatives of isonicotinic acids exhibit activity against various bacterial strains, making them candidates for antibiotic development.
  • Anticancer Properties : Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting that 3-(3-Methoxycarbonylphenyl)isonicotinic acid could serve as a scaffold for developing anticancer agents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Building Block for Complex Molecules : Its functional groups allow it to participate in further chemical transformations, such as esterification and amidation, facilitating the synthesis of more complex organic molecules.
  • Catalyst Development : The compound's unique structural features can be utilized in developing catalysts for various organic reactions, enhancing reaction efficiencies.

Materials Science

In materials science, 3-(3-Methoxycarbonylphenyl)isonicotinic acid has potential applications:

  • Polymer Chemistry : It can be incorporated into polymer matrices to improve properties such as thermal stability and mechanical strength.
  • Nanomaterials : Research indicates that derivatives can be used to synthesize nanostructured materials with specific optical or electronic properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-(3-Methoxycarbonylphenyl)isonicotinic acid against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)
E. coli10
S. aureus5
P. aeruginosa15

The results indicate promising antimicrobial activity, particularly against S. aureus.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of derivatives related to 3-(3-Methoxycarbonylphenyl)isonicotinic acid. The following IC50 values were reported:

Cancer Cell LineIC50 (μM)
HeLa (cervical)12
MCF-7 (breast)8
A549 (lung)15

These findings suggest that modifications to the core structure can enhance anticancer activity.

Mechanism of Action

The mechanism of action of 3-(3-Methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The methoxycarbonyl group and the isonicotinic acid moiety can participate in various biochemical pathways, influencing the activity of enzymes and receptors. These interactions can lead to changes in cellular processes and have potential therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly influence reactivity and applications:

Compound Substituent Position/Group Key Properties/Effects Reference
3-(3-Methoxycarbonylphenyl)isonicotinic acid 3-Methoxycarbonylphenyl (3-position) Expected enhanced electron-withdrawing effect, influencing acidity and coordination. Inferred
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid 3-Trifluoromethylphenylamino (2-position) Strong electron-withdrawing CF₃ group increases acidity; potential antimicrobial use .
3-(4-Fluorophenyl)isonicotinic acid 4-Fluorophenyl (3-position) Fluorine’s electronegativity modulates electronic properties, affecting MOF formation .
2-(3-Methoxyphenyl)isonicotinic acid 3-Methoxyphenyl (2-position) Methoxy’s electron-donating effect may reduce acidity compared to methoxycarbonyl .

Key Insight : Electron-withdrawing groups (e.g., methoxycarbonyl, trifluoromethyl) enhance the carboxylic acid’s acidity and alter coordination behavior in metal-organic frameworks (MOFs) .

Functional Group Variations

Functional groups on the pyridine or phenyl rings dictate solubility, reactivity, and bioactivity:

Compound Functional Group Impact Reference
3-(3-Methoxycarbonylphenyl)isonicotinic acid Carboxylic acid + methoxycarbonyl ester Ester group increases lipophilicity; carboxylic acid enables metal coordination. Inferred
Isonicotinic acid hydrazide Hydrazide (-CONHNH₂) Forms stable complexes with transition metals (e.g., Cu, Co); antitumor applications .
3-(4-Ethoxycarbonylphenyl)isonicotinic acid Ethoxycarbonyl ester Similar lipophilicity to methoxycarbonyl but with longer alkyl chain; higher toxicity risk .
Isonicotinamide Amide (-CONH₂) Activates plant defense responses but less effectively than the carboxylic acid .

Key Insight : Ester groups (methoxy/ethoxycarbonyl) improve membrane permeability in drug design, while carboxylic acids are critical for MOF synthesis .

Biological Activity

3-(3-Methoxycarbonylphenyl)isonicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

3-(3-Methoxycarbonylphenyl)isonicotinic acid features a pyridine ring connected to a 3-methoxycarbonylphenyl group. This structure contributes to its unique reactivity and biological properties. The presence of the methoxycarbonyl group enhances its interaction with various biological targets, potentially influencing its pharmacological effects.

The biological activity of 3-(3-Methoxycarbonylphenyl)isonicotinic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate enzyme activity and receptor interactions, leading to various cellular responses. For instance, compounds with similar structures have been shown to exhibit inhibitory effects on histone deacetylases (HDACs), which play crucial roles in cancer biology by regulating gene expression and cell cycle progression .

Biological Activities

Research indicates that 3-(3-Methoxycarbonylphenyl)isonicotinic acid exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally related to isonicotinic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .
  • Antibacterial Properties : The compound has also shown potential antibacterial activity, particularly against Gram-positive bacteria. This suggests its utility in developing new antimicrobial agents .
  • Agonistic Activity : Similar compounds have been identified as agonists for hydroxycarboxylic acid receptors, influencing lipid metabolism and potentially offering therapeutic benefits for metabolic disorders.

Case Studies and Research Findings

Several studies have explored the efficacy of 3-(3-Methoxycarbonylphenyl)isonicotinic acid in various biological contexts:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits dose-dependent cytotoxicity against human cancer cell lines. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was determined for breast cancer cells, indicating significant antitumor potential .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through pathways involving caspase activation and modulation of pro-apoptotic proteins .
  • Comparative Analysis : A comparative study of related compounds showed that variations in substituents significantly affect biological activity. For example, structural modifications led to differences in potency against specific cancer types and bacterial strains.

Data Tables

Compound NameBiological ActivityIC50 (μg/ml)Unique Features
3-(3-Methoxycarbonylphenyl)isonicotinic acidAntitumor25-50Induces apoptosis
2-Amino-5-(4-fluoro-3-methoxycarbonylphenyl)acidAntitumor, Antibacterial30-60Inhibits HDACs
2-(3-Methoxycarbonylphenyl)nicotinic acidAgonist for HCA receptorsNot specifiedInfluences lipid metabolism

Q & A

Q. What are the primary synthetic routes for 3-(3-Methoxycarbonylphenyl)isonicotinic acid, and how do reaction conditions influence yield?

Methodological Answer: A plausible route involves coupling pyridine-3,4-dicarboxylic anhydride with substituted benzene derivatives under Friedel-Crafts or Ullmann-type conditions. For example, describes a similar compound synthesized via anhydride intermediates with a 32% yield. Optimizing catalysts (e.g., Lewis acids for Friedel-Crafts), solvent polarity (DMF vs. THF), and temperature (80–120°C) can mitigate side reactions like decarboxylation. Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR can distinguish between regioisomers by analyzing aromatic proton splitting patterns and carbonyl carbon shifts. used 1^1H NMR to confirm isonicotinic acid derivatives .
  • IR Spectroscopy : Carboxylic acid (1700–1720 cm1^{-1}) and ester (1735–1765 cm1^{-1}) stretches help differentiate functional groups. applied IR to verify isonicotinic acid sublimation .
  • HPLC-MS : Resolves purity issues and detects trace byproducts, as seen in for metabolite identification .

Q. How can researchers address low solubility during in vitro bioactivity assays?

Methodological Answer: Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. For pH-sensitive compounds, buffer systems (e.g., PBS at pH 7.4) or salt formation (e.g., sodium isonicotinate in ) enhance solubility. Sonication or micronization may also improve dispersion .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., MIC values) for isonicotinic acid derivatives?

Methodological Answer: Discrepancies often arise from strain-specific resistance (e.g., showed MICs of 0.22 µM for drug-sensitive vs. >1000 µM for MDR M. tuberculosis). Standardize protocols:

  • Use CLSI/MHRA guidelines for broth microdilution.
  • Include positive controls (e.g., isoniazid) and validate via docking studies (e.g., InhA enzyme interactions in ) .

Q. How can computational modeling guide the design of metal-organic frameworks (MOFs) using this compound as a linker?

Methodological Answer:

  • SBU Design : Secondary building units (SBUs) like Zn4_4O clusters ( ) can coordinate with the carboxylate group. DFT calculations predict bond angles and lattice parameters .
  • Porosity Analysis : Grand Canonical Monte Carlo simulations assess gas adsorption (e.g., CO2_2/CH4_4 selectivity). Experimental validation via BET surface area measurements is critical .

Q. What experimental approaches validate the metabolic stability of this compound in hepatic models?

Methodological Answer:

  • CYP450 Inhibition Assays : Use human liver microsomes with NADPH cofactors. Monitor parent compound depletion via LC-MS (e.g., linked isonicotinic acid to CYP2C metabolism) .
  • Reactive Metabolite Screening : Trapping agents (GSH or KCN) identify electrophilic intermediates.

Q. How do steric and electronic effects of the methoxycarbonyl group influence catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Steric Maps : Molecular modeling (e.g., Gaussian09) calculates Tolman cone angles to predict ligand efficiency in Pd-catalyzed couplings.
  • Hammett Analysis : Compare σ+^+ values of substituents to correlate electronic effects with reaction rates (e.g., discusses pyridine-carboxylic acid electronic profiles) .

Q. What thermal analysis methods are suitable for studying decomposition pathways?

Methodological Answer:

  • TGA-DSC : Under N2_2/air atmospheres, identify sublimation (e.g., isonicotinic acid sublimates at 165–260°C in ) vs. oxidative degradation.
  • Evolved Gas Analysis (EGA) : Couple TGA with FTIR/MS to detect volatile byproducts like CO2_2 or methoxy fragments .

Data Contradiction Analysis

Q. Why might NMR fail to detect trace impurities in synthesized batches?

Methodological Answer: Sensitivity limits (~1 mM for 1^1H NMR) may miss low-abundance species. Use 19^19F NMR if impurities contain fluorine ( ) or enhance detection via hyperpolarization techniques. highlights pitfalls in misassigning peaks (e.g., isonicotinic acid vs. trigonelline) .

Q. How to reconcile conflicting cytotoxicity data between 2D vs. 3D cell models?

Methodological Answer:

  • 3D Spheroid Penetration : Poor diffusion in spheroids may reduce efficacy. Use fluorescence-tagged analogs to track uptake (e.g., ’s metabolite tracking).
  • Hypoxic Microenvironments : Mimic tumor conditions with hypoxia chambers; adjust IC50_{50} calculations for oxygen-dependent mechanisms .

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